acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
Cell-permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
Cell permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA. It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
Cell permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity.
D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA. It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA.
Brand Name:
Vulcanchem
CAS No.:
137694-75-8
VCID:
VC21180141
InChI:
InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4)
SMILES:
CC(=O)O.CN=C(N)NCCCC(C(=O)O)N
Molecular Formula:
C9H20N4O4
Molecular Weight:
248.28 g/mol
acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid
CAS No.: 137694-75-8
Cat. No.: VC21180141
Molecular Formula: C9H20N4O4
Molecular Weight: 248.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Cell-permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity. Cell permeable control compound for L-NMMA. Inactive, shows no NOS inhibitor activity. Useful tool to investigate non-specific L-NMMA activity. D-NMMA is the inactive enantiomer of the competitive NOS inhibitor, L-NMMA. It fails to inhibit NOS at concentrations as high as 100 μM and thus, may be used to explore non-specific effects of L-NMMA. |
|---|---|
| CAS No. | 137694-75-8 |
| Molecular Formula | C9H20N4O4 |
| Molecular Weight | 248.28 g/mol |
| IUPAC Name | acetic acid;2-amino-5-[(N'-methylcarbamimidoyl)amino]pentanoic acid |
| Standard InChI | InChI=1S/C7H16N4O2.C2H4O2/c1-10-7(9)11-4-2-3-5(8)6(12)13;1-2(3)4/h5H,2-4,8H2,1H3,(H,12,13)(H3,9,10,11);1H3,(H,3,4) |
| Standard InChI Key | IKPNWIGTWUZCKM-UHFFFAOYSA-N |
| SMILES | CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
| Canonical SMILES | CC(=O)O.CN=C(N)NCCCC(C(=O)O)N |
| Appearance | Assay:≥98%A white solid |
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